Minizide
Description
Comparative Analysis of Structural Features
| Component | Core Structure | Key Functional Groups | Pharmacological Target |
|---|---|---|---|
| Prazosin | Quinazoline | Methoxy, piperazine, furan carbonyl | α₁-Adrenergic receptors |
| Polythiazide | Benzothiadiazine | Sulfonamide, trifluoroethylthio | Na⁺/Cl⁻ cotransporter (TSC) |
Structure
2D Structure
Properties
CAS No. |
84057-89-6 |
|---|---|
Molecular Formula |
C30H35Cl2F3N8O8S3 |
Molecular Weight |
859.7 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide;hydrochloride |
InChI |
InChI=1S/C19H21N5O4.C11H13ClF3N3O4S3.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);2-3,10,17H,4-5H2,1H3,(H2,16,19,20);1H |
InChI Key |
RJXADVANIGCCSN-UHFFFAOYSA-N |
SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F.COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |
Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F.COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |
Synonyms |
Polypress |
Origin of Product |
United States |
Scientific Research Applications
Antihypertensive Effectiveness
A significant body of research has demonstrated the effectiveness of Minizide in treating hypertension:
- In a study involving 177 patients with essential hypertension, this compound showed a sustained antihypertensive response over an average treatment duration of 7 months. The study reported reductions in blood pressure exceeding 15% during the short-term phase and up to 22% by the end of the study .
- Another clinical study indicated that 70% of patients achieved normalization of blood pressure after treatment with this compound, with a mean drop in systolic blood pressure observed .
| Study Reference | Sample Size | Duration | Normalization Rate | Mean Blood Pressure Reduction |
|---|---|---|---|---|
| 177 | 7 months | 96% | Up to 22% | |
| 30 | Not specified | 70% | Not specified |
Long-Term Safety and Tolerability
Long-term studies have shown that this compound is well tolerated by patients. Side effects were typically mild and occurred mainly during the initial treatment phase, with no significant toxic potential observed throughout the studies .
Longitudinal Studies
A longitudinal study assessed the long-term use of this compound in a cohort of hypertensive patients. Over a follow-up period, patients maintained significant blood pressure control, with minimal adverse effects reported. The findings support this compound's role as a first-line therapy for hypertension management.
Comparative Studies
Comparative studies have evaluated this compound against other antihypertensive agents. One notable study found that patients on this compound experienced fewer side effects compared to those treated with alternative medications, highlighting its favorable safety profile .
Regulatory Status and Recommendations
This compound has been approved for use in various countries and is recognized as an effective treatment for hypertension. It is categorized under pregnancy category C by the FDA, indicating that while animal studies have not shown teratogenic effects at high doses, caution is advised when prescribing to pregnant individuals .
Preparation Methods
Chromatographic Conditions and Mobile Phase Optimization
A validated HPLC method employs a Zorbax C18 column (150 × 4.6 mm, 5 µm) maintained at 30°C, with a mobile phase comprising potassium dihydrogen phosphate buffer (pH 3.0 ± 0.5) and acetonitrile in a 65:35 (v/v) ratio. The isocratic elution at a flow rate of 1.0 mL/min ensures baseline separation of prazosin (retention time: 6.589 ± 0.05 min), polythiazide (5.214 ± 0.05 min), and hydrochlorothiazide (internal standard; 3.579 ± 0.05 min). Detection at 265 nm via a photodiode array (PDA) detector optimizes sensitivity for both compounds.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Zorbax C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | KH₂PO₄ buffer (pH 3.0) : Acetonitrile (65:35) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Retention Times | Prazosin: 6.59 min; Polythiazide: 5.21 min |
Sample Preparation and Extraction Efficiency
Plasma samples spiked with prazosin and polythiazide undergo protein precipitation using acetonitrile (1:2 v/v), achieving recoveries of 85–95% for both analytes. The method’s linearity spans 5–500 ng/mL for prazosin and 2.5–250 ng/mL for polythiazide , with intra- and inter-day precision (CV < 15%) meeting International Council for Harmonisation (ICH) guidelines.
Formulation Development and Stability Profiling
This compound is typically formulated as an oral tablet, combining prazosin (1–5 mg) and polythiazide (0.25–1 mg) with excipients such as lactose, microcrystalline cellulose, and magnesium stearate. The manufacturing process involves:
-
Dry Blending : APIs and excipients are homogenized in a twin-shell blender.
-
Wet Granulation : A binder solution (e.g., polyvinylpyrrolidone) is added to form granules, which are dried and sieved.
-
Compression : Granules are compressed into tablets using rotary presses.
-
Coating : A film coat (e.g., hydroxypropyl methylcellulose) is applied to enhance stability and palatability.
Stability studies under accelerated conditions (40°C, 75% RH) and long-term storage (-28°C to -80°C) confirm that this compound retains >90% potency for 24 months, with no significant degradation products detected via HPLC.
Clinical Validation and Dosage Optimization
Clinical trials demonstrate that this compound effectively reduces systolic and diastolic blood pressure by 15–30 mmHg and 10–20 mmHg, respectively, within 8 weeks. The dosage is titrated from 0.5 tablets (prazosin 1 mg/polythiazide 0.25 mg) to 2 tablets (prazosin 4 mg/polythiazide 1 mg) daily, guided by therapeutic drug monitoring. Notably, the incidence of orthostatic hypotension—a common side effect of alpha-blockers—is minimized due to polythiazide’s volume-modulating effects .
Q & A
Q. How can researchers optimize the synthesis of Minizide to ensure reproducibility in academic settings?
Methodological Answer : To optimize synthesis, begin with a factorial design experiment to identify critical parameters (e.g., temperature, solvent ratios, reaction time). Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity . Document each step rigorously, including solvent purification methods and catalyst concentrations. For reproducibility, validate the protocol across three independent trials and compare yields using ANOVA to assess statistical significance . Publish detailed synthetic procedures in supplementary materials, adhering to guidelines that limit main-text experimental sections to five compounds .
Q. What characterization techniques are essential to confirm the structural identity and purity of this compound?
Methodological Answer : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Assign all proton and carbon signals, comparing with literature data for known analogs .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Resolve crystal structure for absolute configuration verification (if applicable).
- HPLC-PDA : Assess purity (>95% by area normalization) and detect impurities .
Report melting points and elemental analysis for classical validation. Cross-reference data with open-access databases (e.g., PubChem) to avoid misidentification .
Q. How should researchers design in vitro assays to evaluate this compound’s preliminary pharmacological activity?
Methodological Answer : Adopt a tiered approach:
Target-Based Assays : Use enzyme inhibition assays (e.g., fluorescence polarization) to measure IC50 values against this compound’s purported targets. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .
Cell-Based Viability Assays : Apply the MTT assay in relevant cell lines (e.g., cancer or bacterial models). Use a dose-response curve (1 nM–100 µM) and calculate EC50 values. Triplicate experiments and normalize data to untreated cells .
Selectivity Screening : Test against off-target proteins/cell lines to assess specificity. Use Z-factor scores to validate assay robustness .
Advanced Research Questions
Q. How can contradictions between in vivo and in vitro efficacy data for this compound be systematically addressed?
Methodological Answer : Develop a translational framework:
- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution in animal models using LC-MS/MS. Compare with in vitro metabolic stability (e.g., microsomal assays) .
- Dose-Response Modeling : Use Hill equations to align in vitro EC50 with in vivo effective doses. Adjust for protein binding and blood-brain barrier penetration if applicable .
- Mechanistic Deconvolution : Apply RNA sequencing or phosphoproteomics in treated tissues to identify downstream pathways not captured in vitro .
Publish raw datasets in repositories like Figshare to enable meta-analyses .
Q. What strategies are recommended to elucidate this compound’s mechanism of action when preliminary data conflict with existing literature?
Methodological Answer : Employ a multi-omics approach:
Chemical Proteomics : Use affinity chromatography with this compound-conjugated beads to pull down interacting proteins. Validate hits via Western blot .
CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes, revealing pathway dependencies .
Molecular Dynamics Simulations : Model this compound’s binding to proposed targets and compare with experimental IC50 values. Use PyMOL for structural visualization .
Resolve contradictions by applying Bradford-Hill criteria (e.g., consistency, temporality) and publish negative results to reduce publication bias .
Q. How can researchers validate the specificity of analytical methods for this compound quantification in complex biological matrices?
Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:
- Selectivity : Test for interference from metabolites, plasma proteins, or co-administered drugs using spiked samples .
- Linearity : Establish a 5-point calibration curve (R² > 0.99) across the expected concentration range.
- Accuracy/Precision : Perform intra-day (n=3) and inter-day (n=5) recovery studies. Acceptable CV ≤ 15% .
- Limit of Quantification (LOQ) : Define as the lowest concentration with ≤20% CV. Use isotope-labeled internal standards for LC-MS/MS .
Document validation parameters in a table format for transparency (example below):
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.998 | ≥0.99 |
| LOQ | 0.1 ng/mL | CV ≤20% |
| Recovery (%) | 98.5 ± 2.1 | 85–115% |
Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
